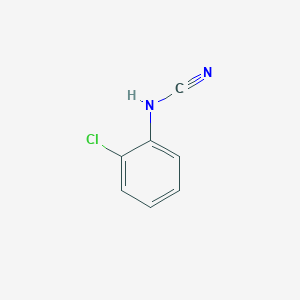

O-Chlorophenylcyanamide

Description

O-Chlorophenylcyanamide (chemical formula: C₇H₅ClN₂) is an organic cyanamide derivative characterized by a chlorine substituent in the ortho position relative to the cyanamide (-NH-C≡N) group on a benzene ring. The chlorine substituent likely enhances its electrophilic reactivity, making it a candidate for nucleophilic aromatic substitution reactions. Unlike inorganic cyanamides such as calcium cyanamide (CaCN₂), which are used in fertilizers and industrial processes, O-Chlorophenylcyanamide’s applications are hypothesized to focus on specialized organic intermediates .

Properties

IUPAC Name |

(2-chlorophenyl)cyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-3-1-2-4-7(6)10-5-9/h1-4,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZKESLISFPGHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

O-Chlorophenylcyanamide can be synthesized through the desulfurization of o-chlorophenylthiourea. The procedure involves the following steps :

- A suspension of o-chlorophenylthiourea in water is heated to 100°C.

- A boiling solution of potassium hydroxide is added to the suspension.

- The resulting solution is treated with a hot saturated solution of lead acetate trihydrate.

- The reaction mixture is boiled, cooled, and filtered to remove lead sulfide.

- The filtrate is acidified with glacial acetic acid to precipitate o-chlorophenylcyanamide.

- The precipitate is collected, washed, and dried to obtain the final product.

This method is generally applicable for preparing arylcyanamides and provides excellent yields.

Chemical Reactions Analysis

O-Chlorophenylcyanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the o-chlorophenyl group can be substituted by other nucleophiles under appropriate conditions.

Cycloaddition Reactions: The cyanamide group can participate in cycloaddition reactions, forming heterocyclic compounds.

Aminocyanation Reactions: The compound can undergo aminocyanation, where an amine group is added to the cyanamide moiety.

Common reagents used in these reactions include nucleophiles, electrophiles, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Overview : O-Chlorophenylcyanamide serves as a key intermediate in the synthesis of various organic compounds. Its ability to participate in substitution and cycloaddition reactions makes it a valuable building block.

Key Reactions :

- Substitution Reactions : The chlorine atom in the o-chlorophenyl group can be substituted by nucleophiles, allowing for the formation of diverse derivatives.

- Cycloaddition Reactions : The cyanamide moiety can engage in cycloaddition, leading to the formation of heterocyclic compounds, which are crucial in medicinal chemistry .

Case Study : A study demonstrated the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives through the reaction of benzoyl chloride with arylcyanamides, highlighting the efficiency of O-Chlorophenylcyanamide as a catalyst support in ultrasound-assisted synthesis .

Medicinal Chemistry

Pharmacological Properties : Research into O-Chlorophenylcyanamide has revealed potential pharmacological applications, particularly as a building block for drug development. It is explored for its ability to form biologically active molecules.

Notable Findings :

- A study reported that cyanamides, including O-Chlorophenylcyanamide, can be involved in the synthesis of PDE4 inhibitors, which have therapeutic implications in treating inflammatory diseases .

- The compound's structure allows it to act as both a nucleophile and electrophile, facilitating diverse chemical reactions relevant to drug design.

Material Science

Advanced Materials Development : O-Chlorophenylcyanamide is utilized in creating advanced materials with specific properties. Its incorporation into polymer matrices enhances material performance.

Applications :

- Inorganic-organic core/shell nanoparticles have been designed using O-Chlorophenylcyanamide derivatives, improving biocompatibility and stability for drug delivery systems .

- The compound has been employed to enhance the properties of materials used in catalysis and electronics, showcasing its versatility beyond traditional organic synthesis .

Coordination Chemistry

Synthesis of Coordination Compounds : O-Chlorophenylcyanamide is instrumental in synthesizing coordination compounds with unique properties.

Mechanism of Action :

Mechanism of Action

The mechanism of action of o-chlorophenylcyanamide involves its interaction with various molecular targets. The cyanamide moiety can act as both a nucleophile and an electrophile, allowing it to participate in diverse chemical reactions. The specific pathways and targets depend on the context of its application, such as in organic synthesis or medicinal chemistry .

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Utility : The ortho-chloro group in O-Chlorophenylcyanamide facilitates regioselective cross-coupling reactions, a feature exploited in palladium-catalyzed Suzuki-Miyaura reactions.

- Industrial Relevance : Calcium cyanamide remains dominant in agriculture, while O-Chlorophenylcyanamide is niche, with patents suggesting roles in kinase inhibitor synthesis.

Biological Activity

O-Chlorophenylcyanamide is a compound that belongs to the cyanamide class of chemicals. This article delves into its biological activity, synthesis, and various applications based on recent research findings.

Chemical Structure and Properties

O-Chlorophenylcyanamide has the molecular formula C7H6ClN2, with a molecular weight of 152.58 g/mol. Its structure features a chlorophenyl group attached to a cyanamide functional group, which contributes to its unique reactivity and biological properties.

Synthesis Methods

The synthesis of O-Chlorophenylcyanamide can be achieved through various methods, including:

- Reactions involving cyanogen halides : This method involves reacting cyanogen chloride or bromide with amines, leading to the formation of cyanamides .

- One-pot synthesis : Recent studies have reported efficient one-pot methods that yield high purity and good yields of cyanamides, including O-Chlorophenylcyanamide .

Antimicrobial Properties

Research indicates that cyanamide derivatives exhibit significant antimicrobial activity. O-Chlorophenylcyanamide has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Studies have demonstrated that compounds containing the cyanamide moiety can exhibit anticancer properties. For instance, O-Chlorophenylcyanamide has been tested for its ability to inhibit cell proliferation in cancer cell lines, showing promising results in reducing tumor growth in vitro .

Enzyme Inhibition

O-Chlorophenylcyanamide has also been investigated for its potential as an enzyme inhibitor. It has been noted to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders and diseases like diabetes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of O-Chlorophenylcyanamide against several pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against these bacteria, suggesting strong antimicrobial potential .

Case Study 2: Anticancer Activity

In another research effort, O-Chlorophenylcyanamide was tested on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed significant cytotoxic effects with IC50 values below 50 µM, indicating its potential as an anticancer agent .

Summary of Findings

| Activity | Tested Organisms/Cell Lines | Results |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | MIC = 32 µg/mL |

| Anticancer | MCF-7, HeLa | IC50 < 50 µM |

| Enzyme Inhibition | Various metabolic enzymes | Significant inhibition observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.